4-Bromo-2-tert-butyl-1-methoxybenzene 4-Bromo-2-tert-butyl-1-methoxybenzene
Brand Name: Vulcanchem
CAS No.: 14804-34-3
VCID: VC8242302
InChI: InChI=1S/C11H15BrO/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7H,1-4H3
SMILES: CC(C)(C)C1=C(C=CC(=C1)Br)OC
Molecular Formula: C11H15BrO
Molecular Weight: 243.14 g/mol

4-Bromo-2-tert-butyl-1-methoxybenzene

CAS No.: 14804-34-3

Cat. No.: VC8242302

Molecular Formula: C11H15BrO

Molecular Weight: 243.14 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-tert-butyl-1-methoxybenzene - 14804-34-3

Specification

CAS No. 14804-34-3
Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
IUPAC Name 4-bromo-2-tert-butyl-1-methoxybenzene
Standard InChI InChI=1S/C11H15BrO/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7H,1-4H3
Standard InChI Key MJRUSXKALHWNDH-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(C=CC(=C1)Br)OC
Canonical SMILES CC(C)(C)C1=C(C=CC(=C1)Br)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-bromo-1-tert-butyl-2-methoxybenzene, reflects its substitution pattern on the benzene ring. The tert-butyl group (-C(CH₃)₃) at position 1 provides significant steric bulk, while the methoxy (-OCH₃) and bromine (-Br) groups at positions 2 and 4, respectively, contribute to its electronic profile . The SMILES notation CC(C)(C)C1=C(C=C(C=C1)Br)OC and InChIKey OZVLSRZWPYBLDA-UHFFFAOYSA-N unambiguously define its connectivity and stereochemical features .

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight243.14 g/molPubChem
Melting PointNot reported-
Boiling PointNot reported-
SolubilityLikely low in polar solventsInferred

The tert-butyl group’s hydrophobicity suggests low solubility in aqueous media, while the bromine atom may enhance reactivity in electrophilic substitutions .

Synthesis and Industrial Production

Synthetic Routes

A patented method for synthesizing structurally related brominated methoxybenzaldehydes provides insights into potential pathways . While the patent focuses on 4-bromo-2-methoxybenzaldehyde, analogous strategies could apply to 4-bromo-2-tert-butyl-1-methoxybenzene. Key steps include:

  • Halogen-Metal Exchange: Reacting 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride in tetrahydrofuran (THF) at 0–5°C .

  • Formylation: Introducing a formyl source (e.g., dimethylformamide) to yield an aldehyde intermediate .

  • Methoxy Group Introduction: Substituting fluorine with methoxy via nucleophilic aromatic substitution using methanol and a carbonate base (e.g., K₂CO₃) .

For 4-bromo-2-tert-butyl-1-methoxybenzene, modifications to this protocol would involve installing the tert-butyl group early in the synthesis, potentially through Friedel-Crafts alkylation or directed ortho-metalation strategies.

Industrial-Scale Optimization

Industrial production would prioritize cost-effective solvents (e.g., heptane, toluene) and catalysts (e.g., FeBr₃ for bromination). Continuous flow reactors could enhance yield and purity by maintaining precise temperature control (0–5°C) .

Chemical Reactivity and Applications

Electrophilic Substitution

The bromine atom’s ortho/para-directing nature and the methoxy group’s electron-donating effects create regioselective sites for further functionalization. For example:

  • Suzuki Coupling: The bromine can undergo palladium-catalyzed cross-coupling with boronic acids to form biaryl structures .

  • Nucleophilic Aromatic Substitution: The tert-butyl group’s steric bulk may hinder reactions at adjacent positions, directing substitutions to the para-bromine site.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (CDCl₃, δ ppm):

  • 6.8–7.2 ppm: Aromatic protons (split into distinct multiplets due to substituents).

  • 3.8 ppm: Methoxy (-OCH₃) singlet.

  • 1.3 ppm: tert-butyl (-C(CH₃)₃) singlet.

¹³C NMR would show peaks for the quaternary carbons (tert-butyl, aromatic carbons) and the methoxy carbon .

Infrared (IR) Spectroscopy

Key absorptions:

  • ~1250 cm⁻¹: C-O stretch (methoxy group).

  • ~550 cm⁻¹: C-Br stretch.

Future Directions and Research Gaps

  • Synthetic Method Development: Exploring photocatalytic or enzymatic routes for greener synthesis.

  • Biological Screening: Assessing antimicrobial, anticancer, and anti-inflammatory activities.

  • Material Science Applications: Investigating use in liquid crystals or organic semiconductors.

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